6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-2-one
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Overview
Description
6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The presence of the chloro, piperidine, and sulfonyl groups in this compound suggests potential unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromen-2-one and 4-methyl-piperidine.
Sulfonylation: The 4-methyl-piperidine is sulfonylated using a sulfonyl chloride reagent under basic conditions to form 4-methyl-piperidine-1-sulfonyl chloride.
Coupling Reaction: The sulfonylated piperidine is then coupled with 6-chlorochromen-2-one in the presence of a suitable base and solvent to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized chromenones.
Scientific Research Applications
6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-2-one involves its interaction with specific molecular targets and pathways. The presence of the chloro, piperidine, and sulfonyl groups allows the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-4-one: A similar compound with a different position of the sulfonyl group.
6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-2-ol: A hydroxylated derivative with potential different biological activities.
6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-2-carboxylic acid: A carboxylated derivative with potential different chemical properties.
Uniqueness
6-Chloro-3-(4-methyl-piperidine-1-sulfonyl)-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the piperidine and sulfonyl groups contribute to its potential biological activities and solubility.
Properties
IUPAC Name |
6-chloro-3-(4-methylpiperidin-1-yl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-6-17(7-5-10)22(19,20)14-9-11-8-12(16)2-3-13(11)21-15(14)18/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMXQLSSQCDMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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